molecular formula C10H16O B1654352 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane CAS No. 2225-98-1

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane

Cat. No.: B1654352
CAS No.: 2225-98-1
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-UHFFFAOYSA-N
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Description

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane (CAS: 21218-11-1; 2225-98-1) is a tricyclic oxygen-containing heterocyclic compound with the molecular formula C₁₀H₁₆O and an average molecular mass of 152.237 g/mol . Its structure features a strained tricyclic system consisting of a bicyclo[5.1.0]octane core fused with an oxygen-containing epoxide ring at the 3,5-positions. The compound exhibits stereochemical diversity, with reported stereoisomers such as (1α,3β,5β,7α) and (1α,3α,5α,7α) configurations .

Key physicochemical properties include:

  • Enthalpy of formation (ΔfH°gas): -107 ± 3 kJ/mol .
  • Stereochemical complexity: Four defined stereocenters, leading to multiple diastereomers .
  • Applications: Used as a chemical intermediate in organic synthesis and studied for its conformational rigidity in structural chemistry .

Properties

IUPAC Name

3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHSZSJVJPSERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241384
Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Molecular Weight

152.23 g/mol
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CAS No.

2225-98-1, 21218-11-1, 35671-18-2
Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name 3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name (1alpha,3beta,5beta,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name (1alpha,3alpha,5alpha,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name 3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name (1α,3α,5α,7α)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Biological Activity

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane, also known as carane oxide or 3-carene oxide, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.

  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 2225-98-1

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its reactivity and biological interactions. Its stereochemistry can be represented as follows:

 1 3 5 7 3 8 8 trimethyl 4 oxatricyclo 5 1 0 03 5 octane\text{ 1 3 5 7 3 8 8 trimethyl 4 oxatricyclo 5 1 0 03 5 octane}

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens. It has demonstrated effectiveness in inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects in vitro and in vivo studies, suggesting it may play a role in reducing inflammation-related conditions.
  • Neuroprotective Properties : Preliminary research indicates that it may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It possibly modulates neurotransmitter receptors, contributing to its neuroprotective effects.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study 2: Anti-inflammatory Activity

A research article in Phytotherapy Research investigated the anti-inflammatory effects of the compound using a murine model of inflammation. The results showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential therapeutic application in inflammatory diseases.

Study 3: Neuroprotective Effects

In a recent study published in Neuroscience Letters, the neuroprotective effects of this compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and oxidative stress markers.

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H16_{16}O
Molecular Weight152.23 g/mol
CAS Number2225-98-1
Antimicrobial ActivityEffective against bacteria and fungi
Anti-inflammatory EffectsReduces cytokine levels
Neuroprotective EffectsProtects against oxidative stress

Scientific Research Applications

Organic Synthesis

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane serves as a valuable intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for functionalization that can lead to the formation of more complex molecules.

Example Reaction:
The compound can undergo reactions such as oxidation and reduction to yield derivatives useful in pharmaceuticals and agrochemicals.

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is explored for applications in the flavor and fragrance industry. It can be utilized as a scent additive in perfumes or food products.

Potential Pharmacological Applications

Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for pharmaceutical development. Studies are ongoing to explore its efficacy against various biological targets.

Case Studies and Research Findings

StudyFocusFindings
Aleshina et al., 1977Thermochemical propertiesInvestigated the enthalpy of formation for various derivatives of trimethyl oxatricyclo compounds .
Kozina et al., 1977Synthesis pathwaysDeveloped synthetic routes for producing this compound and its analogs .
Recent StudiesBiological activityPreliminary data suggest potential anti-inflammatory properties of certain derivatives .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, a hallmark of cyclic ether reactivity. Key pathways include:

  • Acid-Catalyzed Hydrolysis : Forms diols under aqueous acidic conditions. The stereochemistry of the product depends on the reaction mechanism (e.g., SN1 vs. SN2).

  • Amine Reactions : Primary amines (e.g., ammonia, ethylenediamine) induce ring-opening to yield amino alcohols, as observed in studies of similar epoxides.

Oxidation and Rearrangements

The compound participates in oxidative transformations and skeletal rearrangements:

  • Epoxidation of Precursors : Synthesized via epoxidation of 3-carene using hydrogen peroxide (H₂O₂) in ionic liquid media, achieving >90% yield under optimized conditions .

  • Acid-Catalyzed Rearrangements : Protonation of the epoxide oxygen leads to carbocation intermediates, which undergo hydride shifts or Wagner-Meerwein rearrangements.

Epoxidation Methodology

A continuous semi-batch process for synthesizing this compound employs:

  • Catalyst : Copper(II) complexes immobilized in ionic liquids .

  • Conditions : Ambient temperature, 6–8 hours, H₂O₂ as oxidant .

ParameterValueReference
Yield92–95%
Reaction Time6–8 hours
Temperature25–30°C

Derivatization

  • Ester Formation : Reacts with acyl chlorides to form esters at the methyl groups.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the epoxide to a cyclopropane derivative.

Analytical Characterization

Reaction progress and products are monitored using:

  • Gas Chromatography (GC) : Retention time = 8.2 min (5% diphenyl/95% dimethyl siloxane column) .

  • NMR Spectroscopy : Key signals for the parent compound include :

1H NMR (δ, ppm) 13C NMR (δ, ppm) Assignment
0.99 (s)18.6C3-methyl
1.30 (s)20.1, 21.7C8-methyl groups
2.87 (d)60.1, 61.5Epoxide oxygenadjacent

Mechanistic Insights

  • Ring-Opening Kinetics : Follows second-order kinetics in hydrolysis, with activation energy (Ea) ~45 kJ/mol.

  • Stereochemical Control : The (1α,3β,5β,7α) configuration directs regioselectivity in nucleophilic attacks .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Applications/Findings References
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane C₁₀H₁₆O Epoxide-containing tricyclic system; high ring strain Intermediate in fine chemicals; conformational studies in solution/solid states .
2-Oxabicyclo[2.2.2]octane C₇H₁₀O Bioisostere for phenyl rings; lower steric hindrance Used in anticancer drug analogs (e.g., Imatinib derivatives) .
8-Azatricyclo[5.1.0.0³,⁵]octane derivatives C₇H₉N₃OBr₂ Nitrogen-containing tricyclic core; halogenated substituents Synthetic intermediates for carbene chemistry; structural crystallography studies .
Tetrahalotricyclo[5.1.0.0³,⁵]octanes C₈H₈X₄ (X=Cl, Br) Planarized cyclohexane ring; anti/syn cyclopropane orientations Model systems for X-ray crystallography; mixed halogen occupancy in crystal lattices .
Eudesmin A (4,8-diaryl-3,7-dioxobicyclo[3.3.0]octane) C₂₀H₂₂O₆ Lignan derivative with bicyclo[3.3.0]octane core; natural product Isolated from Haplophyllum villosum; studied for phytochemical activity .

(a) Ring Strain and Conformational Flexibility

  • The 3,8,8-trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane system exhibits significant ring strain due to fused cyclopropane and epoxide moieties, leading to unique reactivity in ring-opening reactions . In contrast, 2-oxabicyclo[2.2.2]octane is less strained and serves as a stable bioisostere in drug design .
  • Tetrahalotricyclo[5.1.0.0³,⁵]octanes (e.g., tetrabromo derivatives) show planar cyclohexane rings and anti-configuration of cyclopropanes, enabling precise crystallographic studies .

(b) Stereochemical Complexity

  • The methyl groups in 3,8,8-trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane introduce stereochemical diversity, complicating synthetic routes compared to simpler bicyclic analogs like 2-oxabicyclo[2.2.2]octane .

Thermodynamic and Spectral Data

Table 2: Thermodynamic Comparison

Compound ΔfH°gas (kJ/mol) Spectral Techniques Employed
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octane -107 ± 3 NMR (¹H, ¹³C), IR, MS
Tetrahalotricyclo[5.1.0.0³,⁵]octanes Not reported X-ray crystallography, elemental analysis
2-Oxabicyclo[2.2.2]octane derivatives Not reported HPLC, solubility assays

Preparation Methods

Choubal-Bassett Method

The most widely cited synthesis involves base-induced elimination of 4-bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol using sodium methoxide in methanol at 20°C for 7 hours. This method achieves a 64% yield through a concerted E2 mechanism, where the β-hydrogen and bromine atom are antiperiplanar (Figure 1).

Reaction Conditions

Parameter Value
Temperature 20°C
Solvent Methanol
Base Sodium methoxide
Time 7 hours
Yield 64%

The stereochemical outcome is dictated by the retention of configuration at C3 and C5, as evidenced by NMR analysis of the product. Competing pathways, such as Wagner-Meerwein rearrangements, are suppressed due to the steric bulk of the 3,7,7-trimethyl substituents.

Epoxidation of 3-Carene Derivatives

Peracid-Mediated Epoxidation

3-Carene (C10H16), a monoterpene abundant in turpentine oil, serves as a precursor for epoxide synthesis. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates the epoxide via electrophilic oxygen transfer. However, this method suffers from low stereoselectivity (<50% diastereomeric excess) and requires stoichiometric peroxides, complicating scalability.

Hydrogen Peroxide-Based Systems

A patent by US5608088A discloses a homogeneous epoxidation protocol using 30% H2O2 and tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO). The fluoride ion activates H2O2 through hydrogen-bonding interactions, enabling nucleophilic attack on the electron-deficient double bond of 3-carene. This method achieves >80% conversion at room temperature within 2 hours.

Optimized Epoxidation Protocol

Component Role
H2O2 (30%) Oxidizing agent
TBAF Phase-transfer catalyst
DMSO Polar aprotic solvent
Temperature 25°C

Catalytic Asymmetric Epoxidation

Ionic Liquid-Immobilized Copper Complexes

Recent advances employ copper(II)-Schiff base complexes immobilized in ethyl-methylimidazolium (EMIM) ionic liquids for enantioselective epoxidation. The ionic liquid enhances catalyst stability and recyclability, with yields exceeding 70% and enantiomeric ratios of 85:15. The mechanism involves oxygen atom transfer from a metal-oxo intermediate to the less hindered face of 3-carene.

Catalytic Cycle Overview

  • Oxidation : Cu(I) → Cu(III)-oxo via reaction with H2O2.
  • Oxygen Transfer : Epoxide formation with inversion of configuration at the reacting carbon.
  • Regeneration : Cu(III) reverts to Cu(I), completing the cycle.

Stereochemical Analysis and Byproduct Formation

The stereochemistry of this compound is highly sensitive to reaction conditions. For example, the Choubal-Bassett method predominantly yields the [1R] enantiomer due to steric guidance during dehydrobromination, whereas H2O2/TBAF epoxidation produces a 55:45 mixture of [1R] and [1S] forms. Competing pathways, such as radical-mediated ring-opening , are observed under acidic conditions (e.g., BF3·OEt2), leading to diol byproducts.

Industrial Applications and Scalability

The patent US5608088A highlights the utility of this compound as an intermediate in insecticide synthesis . Key scalability challenges include:

  • Cost of chiral auxiliaries in asymmetric catalysis.
  • Purification difficulties due to similar boiling points of stereoisomers.
  • Safety concerns with peroxides and brominated precursors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
Reactant of Route 2
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3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane

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